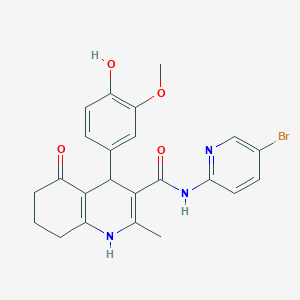![molecular formula C28H27N3OS2 B304294 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, also known as TBOA, is a chemical compound that has been used in scientific research for various purposes.
Mechanism of Action
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile acts as a non-competitive inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting these transporters, 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can increase the concentration of glutamate in the synaptic cleft, leading to enhanced synaptic transmission and neuronal excitability. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has also been found to modulate the activity of various ion channels, including potassium channels and NMDA receptors.
Biochemical and Physiological Effects:
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects, including increased glutamate release, enhanced synaptic transmission, and altered neuronal excitability. It has also been found to modulate the activity of various ion channels, leading to changes in membrane potential and action potential firing. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been used to study the effects of glutamate transporters on synaptic plasticity, learning, and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its potency and specificity as a glutamate transporter inhibitor. It allows for precise control over glutamate levels and can be used to study the effects of glutamate on various physiological processes. However, 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has some limitations, including its potential toxicity and off-target effects. Careful consideration should be given to the concentration and duration of 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile exposure in lab experiments.
Future Directions
There are several future directions for 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile research, including the development of more potent and selective inhibitors of glutamate transporters. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has also been used to study the effects of glutamate on various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. Further research is needed to explore the potential therapeutic applications of 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in these and other neurological disorders.
Conclusion:
In conclusion, 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a potent and specific inhibitor of glutamate transporters that has been used in various scientific research studies. It has been found to have various biochemical and physiological effects and has been used to study the effects of glutamate on synaptic transmission, neuronal excitability, and plasticity. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has both advantages and limitations for lab experiments, and there are several future directions for 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile research, including the development of more potent and selective inhibitors and the exploration of its potential therapeutic applications in neurological disorders.
Synthesis Methods
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can be synthesized by using a multi-step process that involves the reaction of 2-((4-tert-butylphenyl)ethynyl)phenothiazine with 2-bromoacetic acid and subsequent reactions with various reagents. The final product is obtained in high yield and purity, making it suitable for scientific research purposes.
Scientific Research Applications
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent inhibitor of glutamate transporters, which play a crucial role in regulating glutamate levels in the brain. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has also been used to study the effects of glutamate transporters on synaptic transmission, neuronal excitability, and plasticity.
properties
Product Name |
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile |
|---|---|
Molecular Formula |
C28H27N3OS2 |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
6-tert-butyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C28H27N3OS2/c1-28(2,3)20-12-13-21-18(15-20)14-19(16-29)27(30-21)33-17-26(32)31-22-8-4-6-10-24(22)34-25-11-7-5-9-23(25)31/h4-11,14,20H,12-13,15,17H2,1-3H3 |
InChI Key |
LMRFMDCEWYQPNF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(C(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N |
Canonical SMILES |
CC(C)(C)C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





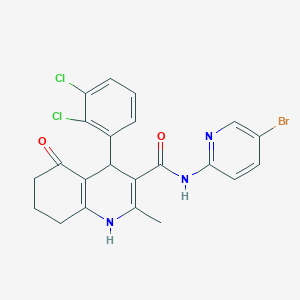


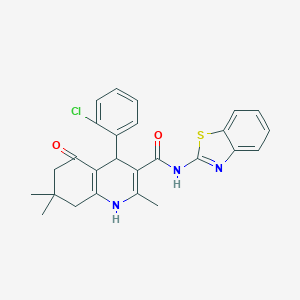
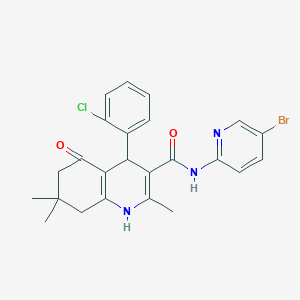
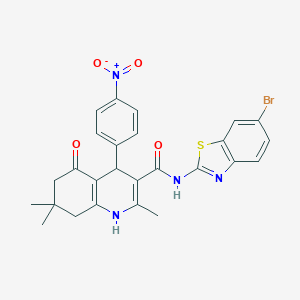

![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)



